molecular formula C10H13Cl2N B3166260 1-(3,4-Dichlorophenyl)butan-1-amine CAS No. 90944-02-8

1-(3,4-Dichlorophenyl)butan-1-amine

Cat. No.: B3166260
CAS No.: 90944-02-8
M. Wt: 218.12 g/mol
InChI Key: CJQHLZJQVQONFN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)butan-1-amine is a primary amine featuring a butanamine backbone substituted at the 3,4-positions of the phenyl ring with chlorine atoms. The molecular formula is inferred as C₁₀H₁₂Cl₂N, with a calculated molecular weight of 218.11 g/mol. The absence of explicit CAS or EC numbers in the evidence indicates it may be a less-studied derivative compared to its urea-based counterparts (e.g., DCPMU, DCPU) .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQHLZJQVQONFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)butan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzyl chloride with butylamine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 1-(3,4-Dichlorophenyl)butan-1-amine often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dichlorophenyl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, physical, and functional differences between 1-(3,4-Dichlorophenyl)butan-1-amine and related compounds from the evidence:

Table 1: Structural and Physical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(3,4-Dichlorophenyl)butan-1-amine* 3,4-dichlorophenyl C₁₀H₁₂Cl₂N 218.11 (calculated) Primary amine; high lipophilicity
1-(3-chloro-4-methoxyphenyl)butan-1-amine 3-Cl, 4-OCH₃ phenyl C₁₁H₁₆ClNO 213.70 Methoxy group enhances solubility; liquid at RT
1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine 4-Cl phenyl; 2,3-dimethyl C₁₂H₁₈ClN 211.73 Tertiary amine; steric hindrance reduces reactivity
N-[(2,4-Dichlorophenyl)methyl]butan-1-amine 2,4-dichlorophenyl; methyl linker C₁₁H₁₄Cl₂N 234.15 (CAS 22704-59-2) Secondary amine; altered substitution pattern
1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) 3,4-dichlorophenyl; urea C₈H₈Cl₂N₂O 235.07 Urea derivative; metabolite in bioremediation

Note: Data for 1-(3,4-Dichlorophenyl)butan-1-amine is inferred due to lack of direct evidence.

Key Findings:

The methoxy group in 1-(3-chloro-4-methoxyphenyl)butan-1-amine introduces electron-donating effects, which may stabilize the aromatic ring and alter metabolic pathways .

In contrast, primary amines like 1-(3,4-Dichlorophenyl)butan-1-amine may act as weak bases or interact with amine receptors .

Physical State and Stability :

  • Compounds with bulky substituents (e.g., 2,3-dimethyl in ) are typically liquids or low-melting solids, whereas dichlorophenyl derivatives may exhibit higher thermal stability due to halogen bonding .

Research Implications and Gaps

  • Environmental Behavior : Dichlorophenyl amines may persist in ecosystems due to their hydrophobicity, analogous to DCPMU’s role as a degradation intermediate in pesticide pathways .

Biological Activity

1-(3,4-Dichlorophenyl)butan-1-amine is an organic compound with significant implications in medicinal chemistry, particularly as a precursor in the synthesis of antidepressant molecules. Its unique structure, featuring a butanamine backbone and a 3,4-dichlorophenyl group, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10H12Cl2N
  • Molecular Weight : 219.12 g/mol
  • Structural Characteristics : The presence of two chlorine atoms on the aromatic ring enhances reactivity and biological activity.

Interaction with Biological Targets

The biological activity of 1-(3,4-Dichlorophenyl)butan-1-amine has been explored through various studies focusing on its interaction with key biological systems:

  • Antidepressant Activity : This compound is noted for its role in synthesizing antidepressant molecules, indicating potential efficacy in mood regulation and anxiety disorders.
  • Antibacterial Properties : Research indicates that derivatives of this compound may exhibit antibacterial activity against Mycobacterium tuberculosis, making it a candidate for further exploration in anti-tuberculosis drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(3,4-Dichlorophenyl)butan-1-amine is crucial for optimizing its biological activity. The following table summarizes key analogs and their unique attributes:

Compound NameStructural FeaturesUnique Attributes
1-(2-Chlorophenyl)butan-1-amineChlorine at ortho positionDifferent reactivity due to chlorine positioning
2-(3,4-Dichlorophenyl)butan-2-amineAmine group at second carbonPotentially different biological activities
4-(3-Chlorophenyl)butan-1-amineChlorine at para positionMay exhibit distinct pharmacological properties
1-(3,5-Dichlorophenyl)butan-1-amineAdditional chlorine substituentAltered electronic properties affecting reactivity

The variations in substitution patterns on the aromatic ring significantly influence the biological activities of these compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-(3,4-Dichlorophenyl)butan-1-amine:

  • Antidepressant Synthesis : A study demonstrated that derivatives of this compound showed promising results in preclinical models for depression, suggesting a viable pathway for developing new antidepressant therapies.
  • Antimycobacterial Activity : In vitro studies assessed the efficacy of various analogs against Mycobacterium tuberculosis. Compounds exhibiting structural similarities to 1-(3,4-Dichlorophenyl)butan-1-amine were found to have varying degrees of antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) as low as 2.7 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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